4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18-11-15(12-19-7-2-1-3-8-19)16-9-13-5-4-6-14(13)10-17(16)21-18/h9-11H,1-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGOHWRRBOLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the piperidine moiety. The chromenone core can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective reduction, and protective group strategies to facilitate the synthesis and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Selective reduction can be used to modify the chromenone core or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as piperidine. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs of the original compound .
Scientific Research Applications
4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the chromenone core may participate in redox reactions or other biochemical processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, enabling comparative analysis of substituent effects, synthesis, and biological relevance.
4-((4-Benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Core Structure : Identical cyclopenta[g]chromen-2-one scaffold.
- Substituent : Benzylpiperazine group at position 4 (vs. piperidine in the target compound).
- Synthesis: No yield or method details are provided, but the CAS number (565210-03-9) confirms its commercial availability .
7-Hydroxy-8-((4-(hydroxymethyl)piperidin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one
- Core Structure : 4H-chromen-4-one (vs. cyclopenta-fused chromen-2-one in the target compound).
- Substituents :
- Piperidinylmethyl group at position 6.
- Hydroxy and 4-methoxyphenyl groups at positions 7 and 3, respectively.
- Synthesis : Yield of 27% via multi-step synthesis, indicating challenges in introducing bulky substituents .
- Implications: The hydroxyl and methoxy groups may enhance antioxidant or enzyme inhibitory activity, as seen in related chromenones .
5,7-Dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one
- Core Structure : Dihydroxychromen-4-one with a fused chromene ring.
- Substituents : Multiple hydroxyl and dimethyl groups.
- Biological Activity: Exhibits antioxidant and antimicrobial properties due to polyphenolic substituents .
- Contrast : The absence of hydroxyl groups in the target compound may reduce polarity but limit antioxidant efficacy.
Pyrimidine-Coumarin Hybrids with Piperidine Substituents
- Core Structure: Pyrano[2,3-f]chromen-2,10-dione fused with pyrimidine.
- Substituents : Piperidine introduced via nucleophilic substitution.
- Synthesis : Utilizes NaOMe in MeOH-DMF, achieving moderate yields (40–60%) .
- Relevance: Highlights the versatility of piperidine in modifying chromenone hybrids for enhanced bioactivity.
Research Findings and Implications
Substituent Effects on Bioactivity
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., benzylpiperazine analog) may exhibit stronger receptor binding due to increased hydrogen-bonding capacity .
- Hydroxyl Groups: Chromenones with hydroxyl substituents (e.g., 5,7-dihydroxy derivatives) demonstrate marked antioxidant and antimicrobial activities, suggesting that the target compound’s lack of such groups could limit similar efficacy .
Structural Validation
Biological Activity
The compound 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic derivative of chromenone, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 229.29 g/mol
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but potential interactions include:
- Inhibition of Aldehyde Dehydrogenase (ALDH) : Preliminary studies suggest that derivatives may inhibit ALDH enzymes, which play a critical role in metabolizing aldehydes and contributing to cellular detoxification .
Biological Activity
Several studies have reported on the biological activities associated with this compound and its analogs:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, structural analogs have demonstrated IC50 values indicating effective inhibition against various cancer cell lines.
- Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
- Anti-inflammatory Properties : Compounds within this class have been observed to reduce inflammation markers in vitro, suggesting a role in managing inflammatory diseases.
Data Table of Biological Activities
The following table summarizes the biological activities and IC50 values for related compounds:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer potential of chromenone derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
A separate investigation into the neuroprotective effects revealed that certain derivatives could mitigate oxidative stress in neuronal cultures exposed to neurotoxins. This suggests a potential therapeutic application for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a functionalized chromenone scaffold. For example, nucleophilic substitution or reductive amination can introduce the piperidinylmethyl group. Similar protocols (e.g., for indole-piperidine hybrids) use precursors like 5-iodoindole or 5-methylindole, reacting with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography and characterization by NMR and HR-MS are critical steps.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and piperidine ring integration.
- High-Resolution Mass Spectrometry (HR-MS) : For molecular formula validation.
- X-ray Crystallography : For absolute configuration determination. Programs like SHELXL are widely used for refining crystallographic data .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., chromenones with anticancer or antimicrobial activity):
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
- Antimicrobial Screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond angles vs. expected values) be resolved?
- Methodological Answer :
- Validate the structure using SHELXL refinement tools, ensuring hydrogen atoms are properly constrained.
- Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning .
- Compare with analogous chromenone derivatives (e.g., 7,7-dimethyl-2-methylamino-4-aryl analogs) to identify common structural deviations .
Q. What strategies improve synthetic yield when scaling up the reaction?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less viscous solvents (e.g., THF) to enhance mixing.
- Catalyst Screening : Test Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Flow Chemistry : Continuous flow systems can improve heat/mass transfer for exothermic steps .
Q. How can computational methods predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs.
- Pharmacophore Modeling : Align with known 5-HT₄ agonists (e.g., TD-8954) to identify shared interaction motifs .
- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from analogs .
Q. What analytical techniques resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
